molecular formula C21H26BrN3O2 B2581399 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906160-02-9

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No. B2581399
CAS RN: 906160-02-9
M. Wt: 432.362
InChI Key: HJZOKZFUBVBMFU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Material Applications

Research on compounds structurally related to 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has contributed significantly to synthetic chemistry. Esteves et al. (2007) demonstrated the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam, showcasing the potential for creating complex organic frameworks useful in material science and synthetic applications (Esteves, Ferreira, & Medeiros, 2007).

Pharmacological Research

The structural analogs of 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide have been explored for their pharmacological potential. For instance, Tomic et al. (2011) investigated halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles for their binding affinities at rat D2, 5-HT2A, and α1-adrenergic receptors, indicating their potential as neuroleptic agents with varying affinities depending on the halogenation and structural modifications (Tomić et al., 2011).

Molecular Design and Ligand Development

In the realm of ligand development, research has focused on designing molecules with high affinity for specific receptors. Glennon et al. (1988) synthesized a series of 4-substituted 1-arylpiperazines, finding compounds with high affinity for 5-HT1A sites, illustrating the role of molecular design in developing high-affinity ligands for receptor targeting (Glennon, Naiman, Lyon, & Titeler, 1988).

properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZOKZFUBVBMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

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